2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Overview
Description
Synthesis Analysis
In a study, (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 .
Scientific Research Applications
Application 1: Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface
- Summary of the Application: This research involves the synthesis of modified halloysite nanotubes (HNTs-Cl) by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS). The resulting HNTs-Cl has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with applications in chemical engineering and nanotechnology .
- Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface was accomplished by incorporation of HNTs with CPTMS under different experimental conditions. Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
- Results or Outcomes: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .
Application 2: Selective Mineral Flotation
- Summary of the Application: The research focuses on the design and development of selective flotation collectors, which has been key to the success of flotation in beneficiating complex, difficult-to-process ores .
- Methods of Application: The electrical double layer theory (EDL) is used to quantify the relative strength of mineral-reagent interactions in the case of nonsulfide minerals .
- Results or Outcomes: The utility and power of the EDL in delineating the science underlying selective mineral flotation is illustrated with examples from the selective flotation of rare-earth minerals (bastnaesite) from associated semisoluble minerals (barite and calcite) using alkyl hydroxamate collectors .
Application 3: Flame Retardant in Polyurethane Foams
- Summary of the Application: Tris(chloropropyl) phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It helps to reduce the flammability of the material and increase its safety .
- Methods of Application: TCPP is added during the manufacturing process of the polyurethane foam. The amount added can vary depending on the specific requirements of the end product .
- Results or Outcomes: The addition of TCPP significantly reduces the flammability of the polyurethane foam, making it safer for use in a variety of applications .
Application 4: Synthesis of Organoelement Compounds
- Summary of the Application: 3-(Chloropropyl)-trimethoxysilane is used in the synthesis of organoelement compounds . These compounds have a wide range of applications in various fields such as materials science, catalysis, and pharmaceuticals .
- Methods of Application: The specific methods of application can vary widely depending on the specific organoelement compound being synthesized .
- Results or Outcomes: The synthesis of organoelement compounds using 3-(Chloropropyl)-trimethoxysilane can lead to a variety of compounds with diverse properties and applications .
Application 5: Flame Retardant in PVC and EVA
- Summary of the Application: Tris(chloropropyl) phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant that is not only added to polyurethane foams but also used in comparatively minor amounts in PVC and EVA .
- Methods of Application: TCPP is added during the manufacturing process of the PVC and EVA. The amount added can vary depending on the specific requirements of the end product .
- Results or Outcomes: The addition of TCPP significantly reduces the flammability of the PVC and EVA, making it safer for use in a variety of applications .
Application 6: Synthesis of Organoelement Compounds
- Summary of the Application: 3-(Chloropropyl)-trimethoxysilane is used in the synthesis of organoelement compounds . These compounds have a wide range of applications in various fields such as materials science, catalysis, and pharmaceuticals .
- Methods of Application: The specific methods of application can vary widely depending on the specific organoelement compound being synthesized .
- Results or Outcomes: The synthesis of organoelement compounds using 3-(Chloropropyl)-trimethoxysilane can lead to a variety of compounds with diverse properties and applications .
Future Directions
properties
IUPAC Name |
2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESDKFYPLUGGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)CCCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526950 | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
CAS RN |
88128-57-8 | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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